molecular formula C7H5N3O2 B1581201 8-Nitroimidazo[1,2-a]pyridine CAS No. 52310-46-0

8-Nitroimidazo[1,2-a]pyridine

Cat. No.: B1581201
CAS No.: 52310-46-0
M. Wt: 163.13 g/mol
InChI Key: FXGFBWQPMINBNG-UHFFFAOYSA-N
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Description

8-Nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a nitro group at the 8th position of the imidazo[1,2-a]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroimidazo[1,2-a]pyridine typically involves the nitration of imidazo[1,2-a]pyridine. One common method includes the reaction of imidazo[1,2-a]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Nitroimidazo[1,2-a]pyridine
  • 6-Chloro-3-nitroimidazo[1,2-a]pyridine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Comparison: 8-Nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Nitroimidazo[1,2-a]pyridine, the 8-nitro derivative exhibits different reactivity and biological activity profiles. The presence of a nitro group at the 8th position may enhance its ability to interact with specific molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGFBWQPMINBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344316
Record name 8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52310-46-0
Record name 8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the synthetic route for 8-Nitroimidazo[1,2-a]pyridine derivatives described in the first research paper?

A1: The first research paper [] describes a one-pot, multicomponent reaction for synthesizing a variety of this compound derivatives. This method offers several advantages:

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